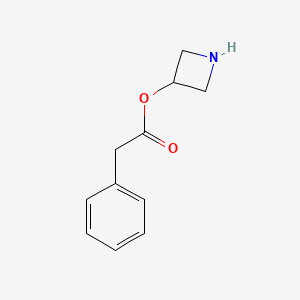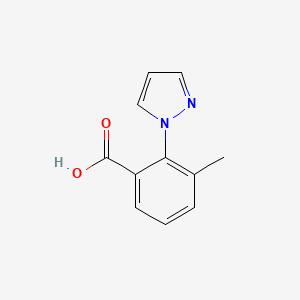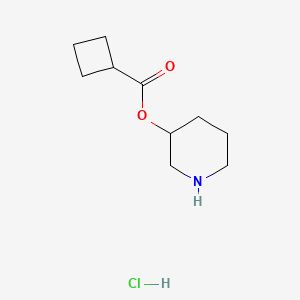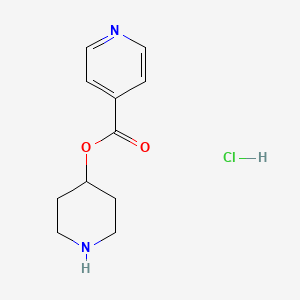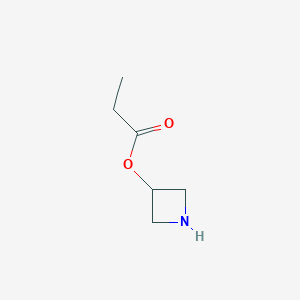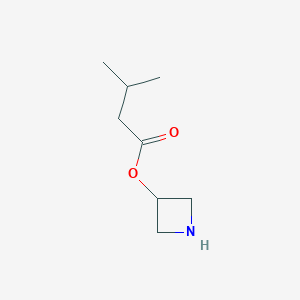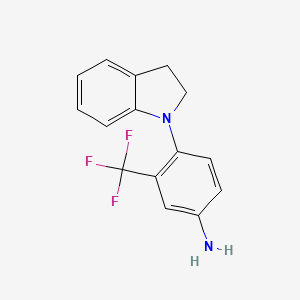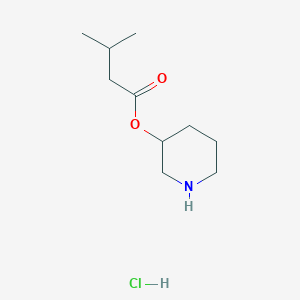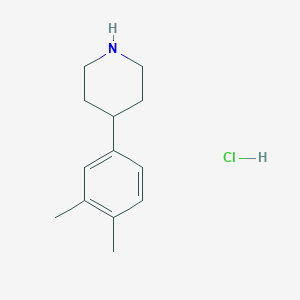![molecular formula C21H36ClNO B1394793 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219972-09-4](/img/structure/B1394793.png)
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride and its derivatives have been investigated for their anti-acetylcholinesterase (anti-AChE) activity. For instance, certain piperidine derivatives demonstrated potent anti-AChE properties, with one compound showing an affinity 18,000 times greater for AChE than for BuChE. This potent inhibitor significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent (Sugimoto et al., 1990). Another study extended this research to include rigid analogues and derivatives, finding that some compounds exhibited strong selectivity for AChE over BuChE (Sugimoto et al., 1992).
Cytotoxic and Anticancer Agents
Certain piperidine derivatives, including those related to 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride, have been synthesized and shown to exhibit significant cytotoxicity toward various cell lines, including murine and human tumors. These compounds have been identified as a new class of cytotoxic and anticancer agents, with some showing promising in vivo activity against colon cancers (Dimmock et al., 1998).
Antihypertensive Activity
Research on piperidine derivatives has also explored their potential in treating hypertension. Certain compounds have been prepared and tested for antihypertensive activity, showing strong hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986).
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines, chemically related to the compound , were synthesized as potential δ receptor ligands. These compounds, including iodinated ligands, have been studied for in vivo tomographic studies of σ receptors, displaying high uptake and good retention of radioactivity in the brain and other organs (Waterhouse et al., 1997).
Molecular Structure and Crystallography
Studies have also been conducted on the molecular and crystal structures of various piperidine derivatives, including those related to 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in medicinal chemistry (Szafran et al., 2007).
Eigenschaften
IUPAC Name |
4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)16-21(4,5)18-6-8-19(9-7-18)23-15-12-17-10-13-22-14-11-17;/h6-9,17,22H,10-16H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYSLLBYJBUTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride | |
CAS RN |
1219972-09-4 | |
| Record name | Piperidine, 4-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



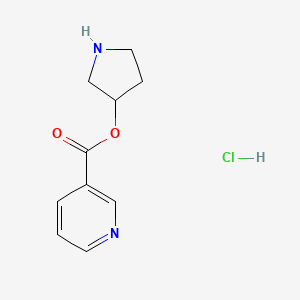
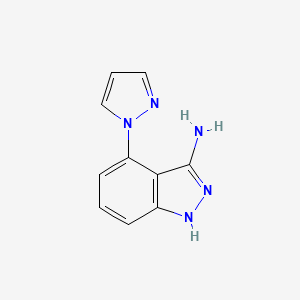
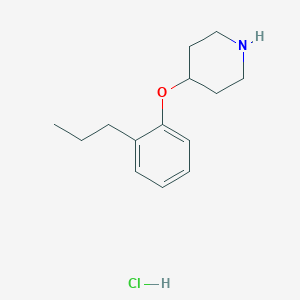
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
